N,N'-Disuccinimidyl Carbonate: A Core Reagent in Modern Biochemistry and Drug Development
N,N'-Disuccinimidyl Carbonate: A Core Reagent in Modern Biochemistry and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Disuccinimidyl carbonate (DSC) is a versatile and highly efficient homobifunctional crosslinking agent that has become an indispensable tool in the field of biochemistry. Its utility stems from its ability to activate carboxyl and hydroxyl groups, facilitating the formation of stable amide and carbamate (B1207046) bonds. This technical guide provides a comprehensive overview of the core applications of DSC, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors. DSC serves as a safer and more stable alternative to hazardous reagents like phosgene, making it a preferred choice in a wide range of bioconjugation techniques.[1]
Core Applications in Biochemistry
DSC's reactivity is centered around the two N-hydroxysuccinimide (NHS) esters linked to a central carbonate group. The NHS moieties are excellent leaving groups, rendering the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity profile makes DSC a valuable reagent for several key applications:
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Activation of Carboxylic Acids to Form NHS Esters: DSC reacts with carboxylic acids to produce stable, amine-reactive NHS esters. These activated esters are widely used for labeling proteins, peptides, and other biomolecules containing primary amines.[2] The reaction proceeds under mild conditions, and the byproducts, N-hydroxysuccinimide (NHS) and carbon dioxide, are easily removed.
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Synthesis of Carbamates: DSC provides a robust method for the synthesis of carbamates by reacting with alcohols to form an active succinimidyl carbonate intermediate, which then readily reacts with primary and secondary amines.[2] This application is particularly valuable in the synthesis of prodrugs, linkers for antibody-drug conjugates (ADCs), and for the modification of biomolecules.
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Peptide Synthesis: In peptide synthesis, DSC is employed as a coupling reagent to form peptide bonds. Its use minimizes the risk of racemization, a critical factor in maintaining the biological activity of the synthesized peptides.[3]
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Bioconjugation and Crosslinking: As a homobifunctional crosslinker, DSC can be used to link two molecules containing primary amines or hydroxyl groups. This is instrumental in creating antibody-drug conjugates, immobilizing proteins on surfaces, and preparing bioconjugates for diagnostic and therapeutic applications.
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Surface Functionalization: DSC is utilized to modify the surfaces of various materials, such as silica (B1680970) nanoparticles and polymers, to introduce reactive groups for the covalent attachment of biomolecules. This is a key step in the development of biosensors, targeted drug delivery systems, and biocompatible materials.
Quantitative Data Presentation
The efficiency of DSC in various applications can be influenced by factors such as solvent, temperature, and reaction time. The following tables provide a summary of quantitative data for key reactions involving DSC and a comparison with other common coupling reagents.
Table 1: Solubility of N,N'-Disuccinimidyl Carbonate in Common Organic Solvents [1]
| Solvent | Solubility (mg/mL) |
| Dichloromethane | 2 |
| Acetone | 14 |
| Acetonitrile | 34 |
| Tetrahydrofuran | 3 |
| Ethyl Acetate | 4 |
| Isopropyl Alcohol | 2 |
| Dimethylformamide (DMF) | 88 |
| Dimethyl Sulfoxide (DMSO) | >250 |
Table 2: Reaction Conditions and Yields for Carbamate Synthesis using DSC [2]
| Alcohol Substrate | Amine Substrate | Solvent | Reaction Time (h) | Yield (%) |
| 1,2-O-Isopropylidene-D-xylofuranose | 4-Methoxyaniline | Acetonitrile/CH₂Cl₂ | 4 (activation), 3 (coupling) | 86 |
| 1,2-O-Isopropylidene-D-xylofuranose | L-Ephedrine | Acetonitrile/CH₂Cl₂ | 4 (activation), 3 (coupling) | 83 |
| Cyclohexanol | Benzylamine | Acetonitrile/CH₂Cl₂ | N/A | 78 |
| 1-Adamantane Methanol | Piperidine | Acetonitrile/CH₂Cl₂ | N/A | 89 |
Table 3: Comparative Yields of NHS Ester Synthesis
| Coupling Reagent | Substrate | Solvent | Reported Yield (%) | Reference |
| DSC | Biotin | DMF | Good (used without purification) | [4] |
| EDC /NHS | Protected Folic Acid | DMSO | 94 | [5] |
| DCC /NHS | Carboxyfluorescein Diacetate | Dichloromethane | 60 (isomer mixture) | [6] |
Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from different sources and should be interpreted as a general guide.
Mandatory Visualization
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the core reaction mechanisms of DSC and its application in complex biochemical workflows.
Caption: General reaction mechanism of N,N'-Disuccinimidyl Carbonate (DSC).
Caption: Experimental workflow for protein labeling using a DSC-activated molecule.
References
- 1. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]
- 2. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N'-Disuccinimidyl carbonate Peptide synthesis | C9H8N2O7 | Biosolve Shop [shop.biosolve-chemicals.eu]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
